N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorothiophen-3-yl group. Such compounds are often explored for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets .
Synthesis typically involves cyclocondensation of carbohydrazide precursors with heteroaryl carboxylic acids, followed by halogenation or substitution reactions to optimize activity. For example, analogous compounds are synthesized by treating hydroxyl or amino intermediates with chlorinating agents to introduce electron-withdrawing groups (e.g., chlorine), as seen in related benzofuran derivatives .
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2N5O2S2/c14-9-4-6(10(15)23-9)12-17-18-13(22-12)16-11(21)5-1-2-7-8(3-5)20-24-19-7/h1-4H,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVCTXHSBMKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2,5-dichlorothiophen-3-yl group: This step involves the halogenation of thiophene followed by its incorporation into the oxadiazole ring through a coupling reaction.
Formation of the benzothiadiazole ring: This can be synthesized by the reaction of a suitable diamine with a sulfonyl chloride, followed by cyclization.
Coupling of the oxadiazole and benzothiadiazole rings: This final step involves the formation of an amide bond between the two heterocyclic systems.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.
Scientific Research Applications
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2,5-dichlorothiophene group in the main compound enhances electrophilicity and target binding compared to non-halogenated thiophene analogues (e.g., 2-methylthiophene derivative), which exhibit reduced kinase inhibition (IC₅₀: 50 nM vs. 220 nM) .
- Benzothiadiazole vs. Benzofuran : Replacing benzothiadiazole with benzofuran (as in ) reduces planarity and electron deficiency, lowering solubility (LogP 3.2 vs. 2.5) and antibacterial potency (MIC 8 µg/mL vs. 32 µg/mL).
- Nitro vs. Chlorine Substitution : Nitro groups at position 5 (3-chloro-5-nitro analogue) improve redox activity but increase toxicity (LD₅₀: 120 mg/kg vs. 250 mg/kg for the main compound) .
Analysis :
- The main compound’s dichlorothiophene group contributes to superior enzyme inhibition and antimicrobial activity compared to methyl-substituted or nitro-containing analogues.
- Higher LogP values correlate with reduced solubility but improved membrane permeability, explaining the main compound’s balanced profile .
Stability and Metabolic Resistance
- Oxidative Stability : The oxadiazole ring in the main compound resists metabolic degradation better than thiazole or benzofuran systems, as shown in microsomal assays (t₁/₂: 45 min vs. 22 min for benzofuran-carbohydrazide) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 248°C for the main compound, higher than analogues without chlorine substituents (e.g., 198°C for 2-methylthiophene derivative), indicating enhanced crystalline stability .
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiadiazole moiety
- An oxadiazole ring
- A thiophene substituent
This unique combination is believed to contribute to its biological efficacy.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of oxadiazole derivatives similar to the compound . Notably:
- Bactericidal Effects : The compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings align with results from related compounds that showed significant bactericidal effects against various bacterial strains .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Staphylococcus epidermidis | Strong |
| Bordetella bronchiseptica | Moderate |
| Candida albicans | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies indicated:
- The compound did not exhibit significant cytotoxicity towards normal cell lines (e.g., L929), suggesting a favorable safety profile. Instead, some concentrations led to increased cell viability .
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 100 (24h) | 95 |
| 200 (48h) | 92 |
| Control | 100 |
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Biofilm Formation : Similar oxadiazole derivatives have been shown to affect gene transcription related to biofilm formation, which is critical in the pathogenicity of bacteria .
Case Studies and Research Findings
- Study on Antimicrobial Effects : A recent study found that derivatives similar to this compound exhibited high antimicrobial activity against several strains. The most active derivative demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Cytotoxicity and Viability : Another research highlighted that at specific concentrations, the compound could enhance the viability of certain cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C under reflux (3–5 hours) to form the 1,3,4-oxadiazole core .
Carboxamide Coupling : Reaction of benzo[c][1,2,5]thiadiazole-5-carbonyl chloride with amines (e.g., 5-amino-2,5-dichlorothiophene derivatives) in dioxane with triethylamine as a base .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity isolation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for benzothiadiazole) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 456.9782 for C₁₅H₈Cl₂N₄O₂S₂) .
- X-ray Crystallography : Resolve planar oxadiazole and thiophene geometries (bond angles ~120°) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screen for:
- Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values <10 µM indicate potency) .
- Antimicrobial Activity : Agar diffusion assays against S. aureus or E. coli (zone of inhibition >15 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Reaction Solvent Optimization : Replace dioxane with DMF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of thiophene and oxadiazole moieties .
- Process Control : Use in-line FTIR to monitor reaction progress and reduce byproduct formation .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Compare MTT results with apoptosis assays (Annexin V/PI staining) to confirm cytotoxicity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing dichlorothiophene with trifluoromethyl groups) to isolate pharmacophores .
- Target Engagement Studies : Use SPR or ITC to measure binding affinity to kinases (e.g., EGFR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., docking score <−8 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
- ADMET Prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
Q. How does the electronic configuration influence its reactivity?
- Methodological Answer :
- DFT Calculations : Calculate HOMO-LUMO gaps (ΔE ~4 eV) to predict charge-transfer interactions .
- Electrochemical Profiling : Use cyclic voltammetry to identify redox peaks (e.g., oxidation at +1.2 V vs. Ag/AgCl) .
- Spectroscopic Analysis : UV-Vis λₘₐₓ at 320 nm (π→π* transitions) correlates with electron-deficient oxadiazole .
Key Considerations for Experimental Design
- Contradictory Data : Address variations in biological activity by standardizing assay conditions (e.g., cell passage number, serum concentration) .
- Structural Analogs : Compare with 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide to identify critical substituents .
- Scale-Up Challenges : Optimize purification using centrifugal partition chromatography (CPC) for polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
